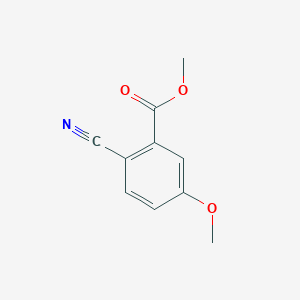![molecular formula C9H9N3O3 B156485 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 128037-06-9](/img/structure/B156485.png)
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it has been shown to be effective in the treatment of several diseases. Some of the scientific research applications of this compound are discussed below.
Mécanisme D'action
The mechanism of action of 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the regulation of various cellular processes. It has also been proposed that this compound may interact with certain receptors in the body, leading to its physiological effects.
Effets Biochimiques Et Physiologiques
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, and it has been found to be effective in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been shown to have neuroprotective effects, and it has been proposed as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one. One area of research could be focused on further elucidating the compound's mechanism of action. This could involve studying the compound's interactions with various enzymes and receptors in the body. Another area of research could be focused on developing new synthetic methods for this compound, which could lead to improved yields and purity. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-ethoxy-3-hydroxypyridine-4-carbaldehyde with urea in the presence of a suitable catalyst. This reaction yields the desired compound in good yields and high purity. The synthesis of this compound has been reported in several research articles, and the procedure is well-established.
Propriétés
Numéro CAS |
128037-06-9 |
|---|---|
Nom du produit |
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one |
Formule moléculaire |
C9H9N3O3 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-11-6-4-3-5-10-7(6)8(13)12(9)14/h3-5,14H,2H2,1H3 |
Clé InChI |
XXGBINJQBIFZPU-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=O)N1O)N=CC=C2 |
SMILES canonique |
CCOC1=NC2=C(C(=O)N1O)N=CC=C2 |
Synonymes |
Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-ethoxy-3-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)






![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
